molecular formula C13H9F4NO B12602244 {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol CAS No. 648439-18-3

{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol

Cat. No.: B12602244
CAS No.: 648439-18-3
M. Wt: 271.21 g/mol
InChI Key: PKIFKDXOGBCUHI-UHFFFAOYSA-N
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Description

{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is a fluorinated pyridine derivative featuring a methanol group at the 2-position, a fluorine atom at the 3-position, and a 4-(trifluoromethyl)phenyl substituent at the 6-position of the pyridine ring. This compound’s structure combines electron-withdrawing (fluoro, trifluoromethyl) and hydrophobic (aromatic phenyl) groups, which are common in agrochemical and pharmaceutical intermediates. Such substitutions are strategically designed to enhance metabolic stability, bioavailability, and target-binding affinity .

Properties

CAS No.

648439-18-3

Molecular Formula

C13H9F4NO

Molecular Weight

271.21 g/mol

IUPAC Name

[3-fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol

InChI

InChI=1S/C13H9F4NO/c14-10-5-6-11(18-12(10)7-19)8-1-3-9(4-2-8)13(15,16)17/h1-6,19H,7H2

InChI Key

PKIFKDXOGBCUHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)F)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method A: Synthesis from Pyridine Derivatives

  • Starting Materials :

    • 3-Fluoro-2-pyridinecarboxylic acid
    • 4-Trifluoromethylphenylboronic acid
  • Reagents :

    • Lithium borohydride
    • Triethylamine
    • Ethyl chloroformate
  • Procedure :

    • A suspension of 3-fluoro-2-pyridinecarboxylic acid (2.53 g, 13.2 mmol) in THF (50 mL) is cooled to -5 °C.
    • Triethylamine (1.84 mL, 13.2 mmol) and ethyl chloroformate (1.26 mL, 13.2 mmol) are added sequentially.
    • Lithium borohydride (718 mg, 33 mmol) is added in portions while maintaining low temperatures.
    • The mixture is allowed to warm to room temperature and stirred for one hour.
    • Methanol (10 mL) and aqueous sodium hydroxide (10 mL, 10%) are added to the reaction mixture.
    • The product is extracted using ethyl acetate and purified through flash column chromatography.

Method B: Direct Fluorination

  • Starting Materials :

    • 6-Trifluoromethylpyridine
    • Methanol
  • Reagents :

    • Thionyl chloride
    • Sodium hydroxide
  • Procedure :

    • Dissolve 6-trifluoromethylpyridine in dichloromethane and slowly add thionyl chloride at room temperature.
    • Stir for four hours and then remove the solvent under reduced pressure.
    • Adjust the pH of the solution to 5 using dilute hydrochloric acid.
    • Extract the product with ethyl acetate and purify by flash column chromatography.

Summary of Reaction Conditions

Step Starting Material Reagents Conditions Yield
A 3-Fluoro-2-pyridinecarboxylic acid Lithium borohydride, Triethylamine, Ethyl chloroformate THF, -5 °C to RT Variable
B 6-Trifluoromethylpyridine Thionyl chloride DCM, RT Variable

Research Findings

Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and antifungal properties. The unique trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol promising candidates for drug development.

Biological Activity Insights

Studies have shown that pyridine derivatives can interact with various biological targets, suggesting potential therapeutic applications in treating diseases such as cancer and infections.

Chemical Reactions Analysis

Types of Reactions

{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the realm of cancer treatment and antifungal applications.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those with trifluoromethyl groups, exhibit notable anticancer properties. For instance, studies have shown that certain trifluoromethyl pyrimidine derivatives demonstrate significant efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which is crucial for their effectiveness as anticancer agents.

Table 1: Summary of Anticancer Activity of Pyridine Derivatives

CompoundCell Line TestedConcentration (μg/ml)Activity Level
3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanolPC35Moderate
Trifluoromethyl Pyrimidine DerivativeK5625Significant
Trifluoromethyl Pyrimidine DerivativeHela5Significant
Trifluoromethyl Pyrimidine DerivativeA5495Moderate

Antifungal Properties

The compound also shows promise in antifungal applications. Similar derivatives have demonstrated good antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro studies indicate that certain compounds can inhibit fungal growth effectively at concentrations around 50 μg/ml . This makes them potential candidates for agricultural fungicides.

Agrochemical Applications

The unique properties of 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanol extend to agrochemical applications, particularly as pesticides or fungicides.

Insecticidal Activity

Research has highlighted the insecticidal potential of trifluoromethyl pyridine derivatives against common agricultural pests. For example, certain synthesized compounds exhibited moderate insecticidal activity against Mythimna separata and Spodoptera frugiperda at concentrations of 500 μg/ml, which suggests that these compounds could be developed into effective agricultural protectants .

Table 2: Insecticidal Activity of Pyridine Derivatives

CompoundPest TestedConcentration (μg/ml)Activity Level
3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanolMythimna separata500Moderate
Trifluoromethyl Pyrimidine DerivativeSpodoptera frugiperda500Moderate

Material Science Applications

In addition to biological applications, the compound's unique chemical structure allows it to be explored in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Polymer Chemistry

Compounds like 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-ylmethanol can be used as monomers or additives in polymer synthesis. The incorporation of fluorinated groups can enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.

Table 3: Properties of Fluorinated Polymers

PropertyFluorinated PolymerNon-Fluorinated Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentPoor
Mechanical StrengthEnhancedStandard

Mechanism of Action

The mechanism of action of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or electrostatic interactions with active site residues .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol, differing primarily in substituent type, position, or ring system:

Compound Name Molecular Formula Key Substituents Notable Features
{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol C₁₃H₁₀F₄NO - 3-Fluoro
- 6-(4-CF₃-phenyl)
- 2-Methanol
Unique combination of fluoro and CF₃-phenyl; likely high hydrophobicity and metabolic stability.
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO - 2-Chloro
- 5-Fluoro
- 3-Methanol
Simpler pyridine core; chloro and fluoro substituents may reduce steric hindrance compared to aryl groups.
(4-Chloro-6-(trifluoromethyl)pyridin-2-yl)methanol C₇H₅ClF₃NO - 4-Chloro
- 6-CF₃
- 2-Methanol
Chloro at 4-position may alter electronic effects; CF₃ directly on pyridine enhances electron withdrawal.
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol C₈H₈F₃NO₂ - 3-Methoxy
- 6-CF₃
- 2-Methanol
Methoxy group (electron-donating) contrasts with fluoro; may increase solubility but reduce stability.

Key Differences and Implications

In contrast, the 3-methoxy group in is electron-donating, which could enhance solubility but reduce oxidative stability. The 6-(4-CF₃-phenyl) substituent in the target compound adds steric bulk and hydrophobicity compared to the 6-CF₃ group in , likely affecting membrane permeability in biological systems.

Ring System Variations :

  • The 4-(trifluoromethyl)phenyl group in the target compound replaces the pyridine-linked CF₃ in and . The phenyl ring may enhance π-π stacking interactions in target binding, a feature absent in simpler pyridine analogs.

Biological and Physicochemical Properties :

  • Lipophilicity : The CF₃-phenyl group in the target compound likely increases logP compared to and , favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
  • Metabolic Stability : Fluorine atoms and CF₃ groups generally resist metabolic degradation, suggesting the target compound may have a longer half-life than the methoxy-containing analog .

Biological Activity

Introduction

{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is a fluorinated organic compound with a complex structure that includes a pyridine ring substituted with trifluoromethyl and fluorine groups. This compound's unique chemical properties suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol is C13H9F4NO, with a molecular weight of approximately 271.21 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC13H9F4NO
Molecular Weight271.21 g/mol
IUPAC Name{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol

Synthesis

The synthesis of {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol typically involves multi-step synthetic routes that incorporate fluorinated reagents. The synthetic strategies often focus on preserving the integrity of the pyridine core while introducing functional groups that enhance biological activity.

Anticancer Properties

Research indicates that compounds structurally similar to {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol exhibit significant anticancer activities. For instance, studies have shown that fluorinated pyridine derivatives can inhibit various cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • MCF-7 (breast adenocarcinoma)
  • A549 (lung carcinoma)

In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to established anticancer drugs like imatinib and sorafenib, suggesting potent anti-proliferative effects against these cell lines .

The mechanisms by which {3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol exerts its biological effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have been shown to act as protein kinase inhibitors, which are critical in cancer cell signaling pathways.
  • Interference with DNA Synthesis : Some fluorinated compounds disrupt DNA replication processes, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antiproliferative Activity : A study involving various pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against multiple cancer cell lines. For example, one derivative showed an IC50 value of 2.27 µM against K562 cells, indicating strong antiproliferative properties .
  • Fluorinated Nucleosides : Research on fluorinated nucleosides has revealed their efficacy in antiviral and anticancer therapies, showcasing the broader implications of incorporating fluorine into drug design .

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